Arachidyl laurate
Overview
Description
Arachidyl laurate, also known as dodecanoic acid eicosyl ester, is a medium-chain saturated fatty acid ester. It is a wax ester formed from the esterification of arachidyl alcohol (eicosanol) and lauric acid (dodecanoic acid). This compound is commonly used in the cosmetic and pharmaceutical industries due to its emollient properties and ability to enhance skin hydration .
Mechanism of Action
Target of Action
The primary target of Arachidyl Laurate is the lipid bilayer of cells . This compound interacts with the lipid bilayer, affecting its structural properties and permeability .
Mode of Action
This compound’s mode of action involves its incorporation into the lipid bilayer of cells . It induces changes in the membrane’s structural properties, potentially leading to increased membrane leakiness . This effect is concentration-dependent, with higher concentrations of the compound having a more pronounced effect .
Biochemical Pathways
For instance, changes in membrane permeability could influence the transport of molecules across the cell membrane .
Result of Action
The primary result of this compound’s action is the alteration of the lipid bilayer’s properties . This can lead to changes in cell membrane permeability, potentially affecting the transport of molecules across the cell membrane .
Biochemical Analysis
Biochemical Properties
Arachidyl laurate plays a significant role in biochemical reactions, particularly in the analysis of wax laurates. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a reference compound in the analysis of wax laurates, which are important in various biological processes . The nature of these interactions often involves binding to specific enzymes or proteins, facilitating or inhibiting their activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in lipid metabolism, thereby influencing the overall metabolic state of the cell. Additionally, this compound can impact cell signaling pathways by interacting with membrane-bound receptors or intracellular signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, this compound may inhibit or activate certain enzymes, thereby modulating biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, potentially disrupting normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in the synthesis and breakdown of fatty acids. These interactions can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidyl laurate can be synthesized through the esterification reaction between arachidyl alcohol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is heated and continuously stirred to ensure uniformity. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester bond, leading to the formation of carboxylic acids and alcohols.
Reduction: The ester bond in this compound can be reduced to yield the corresponding alcohols, arachidyl alcohol and lauric acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce arachidyl alcohol and lauric acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Arachidyl alcohol and lauric acid.
Hydrolysis: Arachidyl alcohol and lauric acid
Scientific Research Applications
Arachidyl laurate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the analysis of wax esters and in the study of esterification reactions.
Biology: this compound is used in studies related to lipid metabolism and the role of fatty acid esters in biological systems.
Medicine: Due to its emollient properties, it is used in the formulation of topical medications and skincare products to enhance skin hydration and barrier function.
Industry: It is used in the cosmetic industry as an ingredient in creams, lotions, and other personal care products to improve texture and moisturizing properties .
Comparison with Similar Compounds
Behenyl laurate: Similar in structure but with a longer carbon chain in the alcohol component.
Stearyl laurate: Contains a shorter carbon chain in the alcohol component compared to arachidyl laurate.
Cetyl laurate: Another similar compound with a shorter carbon chain in the alcohol component.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and emollient properties. This balance makes it particularly effective in enhancing skin hydration without leaving a greasy residue, distinguishing it from other similar compounds .
Properties
IUPAC Name |
icosyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-27-29-31-34-32(33)30-28-26-24-22-12-10-8-6-4-2/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUGKPSGIYCKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404730 | |
Record name | Arachidyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36617-18-2 | |
Record name | Arachidyl laureate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036617182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arachidyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARACHIDYL LAUREATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8ECE8WM2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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